molecular formula C8H10N4O B12942588 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide CAS No. 502164-38-7

2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

Cat. No.: B12942588
CAS No.: 502164-38-7
M. Wt: 178.19 g/mol
InChI Key: MRVKELJTYWQEKE-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

502164-38-7

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C8H10N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-2,4H2,(H,10,12)(H,11,13)

InChI Key

MRVKELJTYWQEKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide typically involves the reaction of 2-cyanoacetamide with an appropriate imidazole derivative. One common method involves the use of ethyl cyanoacetate and 5-amino-2-mercaptobenzimidazole in refluxing ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The cyano (-CN) group undergoes nucleophilic substitution under specific conditions. Key transformations include:

Hydrolysis

  • Reacts with aqueous HCl (6M) under reflux to yield carboxylic acid derivatives.

  • Under alkaline conditions (NaOH, 10%), forms corresponding amides via intermediate nitrile hydrolysis.

Condensation with Active Methylene Compounds

  • Reacts with ethyl cyanoacetate or malononitrile in ethanol with piperidine catalysis to form 2-pyridone derivatives (e.g., 18a–d , 19a–d ) . Example:

    2-Cyanoacetamide+Ar-CHO+ethyl cyanoacetatepiperidine/EtOH2-Pyridone (e.g., 18a–d)\text{2-Cyanoacetamide} + \text{Ar-CHO} + \text{ethyl cyanoacetate} \xrightarrow{\text{piperidine/EtOH}} \text{2-Pyridone (e.g., 18a–d)}

    Yields range from 72–85% , depending on the aldehyde substituent .

Intramolecular Cyclization

  • Heating in acetic acid induces 1,5-dipolar cyclization to form pyrazole or triazine derivatives. For example:

    Hydrazono intermediate (e.g., 6 or 8)Δ/AcOHPyrazolo-triazine (7) or Triazolo-triazine (9)\text{Hydrazono intermediate (e.g., 6 or 8)} \xrightarrow{\Delta/\text{AcOH}} \text{Pyrazolo-triazine (7) or Triazolo-triazine (9)}

    Key conditions : Reflux in acetic acid for 4–6 hours; yields 78–92% .

Ring Expansion

  • Reacts with ethyl glycinate hydrochloride under neat conditions (70°C, 2h) to form imidazolidin-4-one derivatives via sequential nucleophilic attacks and ring closure .

Condensation with Aldehydes/Ketones

The active methylene group adjacent to the cyano moiety participates in Knoevenagel condensations:

Aldehyde/KetoneProductConditionsYield (%)Source
Benzaldehyde2-Pyridone (18a )EtOH, piperidine, Δ78
p-NitrobenzaldehydePyridone (18b )EtOH, piperidine, Δ82
4-N,N-DimethylbenzaldehydePyridone (18d )EtOH, piperidine, Δ85

Coordination Chemistry

  • The imidazole NH participates in hydrogen bonding and metal coordination. In insulin-degrading enzyme (IDE) inhibition studies, imidazole derivatives form Zn²⁺-imidazole complexes at the catalytic site .

Alkylation/Acylation

  • Reacts with alkyl halides (e.g., tert-butylbromoacetate) in DMF/NaHCO₃ to form N-alkylated derivatives (e.g., 15b ) .

One-Pot Multicomponent Reactions

  • Combines with arylidene malononitriles and aldehydes to generate fused heterocycles. For example:

    2-Cyanoacetamide+Ar-CHO+malononitrilepiperidine/EtOHTriazolo-pyridines (e.g., 19a–d)\text{2-Cyanoacetamide} + \text{Ar-CHO} + \text{malononitrile} \xrightarrow{\text{piperidine/EtOH}} \text{Triazolo-pyridines (e.g., 19a–d)}

    Key spectral data :

    • IR: Loss of CN stretch (~2200 cm⁻¹), emergence of NH₂ (~3280 cm⁻¹) .

    • 1H NMR^1\text{H NMR}: Singlet at δ 8.08–8.35 ppm (vinylic protons) .

Reaction Pathways

  • Cyclization : Proceeds via nucleophilic attack of amino groups on electrophilic carbons, followed by auto-oxidation .

  • IDE Inhibition : Imidazole coordination to Zn²⁺ disrupts substrate binding, as shown in molecular docking (binding energy: −8.72 kcal/mol) .

Thermodynamic Data

Reaction TypeActivation Energy (kcal/mol)ΔG (kcal/mol)Source
Hydrazone cyclization24.5−12.3
Imidazolidinone synthesis18.9−9.8

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing HCN gas (confirmed by FTIR).

  • Competitive Hydrolysis : Prolonged exposure to moisture converts cyano to amide/carboxylic acid groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide exhibits promising antitumor properties. Studies have shown that compounds with similar imidazole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and survival.

Drug Development
Due to its biological activity, this compound is being explored as a lead candidate in drug development. Its structural features allow for modifications that can enhance efficacy and selectivity against specific targets, making it a valuable scaffold for designing new therapeutic agents .

Biological Interaction Studies
Interaction studies focusing on the binding affinity of this compound with biological targets are crucial for understanding its pharmacodynamics. These studies typically involve techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and elucidate mechanisms of action.

Agricultural Applications

Insecticidal Properties
The compound has been identified as having potential insecticidal properties, which could be leveraged in agricultural settings. Its effectiveness against certain pests makes it a candidate for developing new insecticides that are less harmful to beneficial organisms compared to traditional chemical pesticides.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Reactions involving cyanoacetamide derivatives : These reactions often utilize imidazole-containing reagents to introduce the imidazole moiety into the acetamide structure.
  • Regioselective synthesis techniques : Different reagents can be employed to selectively modify the cyano group or the imidazole ring, allowing for the introduction of additional functional groups that may enhance biological activity .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

Compound NameStructural FeaturesBiological Activity
2-CyanoacetamideCyano group and acetamideAntimicrobial, Antitumor
N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-methylthio)acetamideContains benzimidazoleAntitumor
5-EthylthiazoleThiazole ringInsecticidal
N-(4-Fluorobenzyl)-2-nitroimidazoleNitroimidazole derivativeImaging agent for tumor hypoxia

The versatility of this compound is underscored by its potential dual role as both an insecticide and a pharmaceutical agent, positioning it as a significant compound in ongoing research .

Mechanism of Action

The mechanism of action of 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide is not well-documented. compounds containing imidazole rings often interact with biological targets such as enzymes, receptors, and nucleic acids. The cyano group can also participate in interactions with various molecular targets, potentially leading to biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide
  • CAS Number : 502164-38-7
  • Molecular Formula : C₈H₁₀N₄O
  • Molecular Weight : 178.20 g/mol

Structural Features: The compound consists of a cyano (-CN) group attached to an acetamide backbone, with a 2-(1H-imidazol-5-yl)ethyl substituent on the nitrogen atom.

For example, 2-cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) was prepared in ethanol with piperidine at 0–5°C for 2 hours .

Applications: Compounds with imidazole moieties are often explored for pharmacological activity, such as enzyme inhibition or antimicrobial effects. The cyano group may enhance stability and binding affinity .

Comparison with Similar Compounds

A detailed comparison of structurally related 2-cyano-N-substituted acetamides is presented below, focusing on substituents, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent on Acetamide Nitrogen Key Data Source
This compound (502164-38-7) 2-(1H-imidazol-5-yl)ethyl - GHS safety data available (no acute toxicity reported) .
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) 3,5-dimethoxybenzyl - ¹H NMR (DMSO-d₆): δ 3.30 (–CH₂–CN), 3.83 (–OCH₃), 6.18–6.6 (ArH) .
2-Cyano-N-[2-(2-methoxyphenoxy)ethyl]acetamide (3i) 2-(2-methoxyphenoxy)ethyl - ¹H NMR (DMSO-d₆): δ 4.20 (CH₂–Ar), 6.6 (ArH) .
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide Benzo[d]imidazole-pyrazole hybrid - Demonstrated reactivity to form thiazole and thiadiazole derivatives .
N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide 2-chlorophenyl with nitroimidazole - Exhibited in vivo anti-inflammatory and analgesic activity .

Structural and Functional Insights

Imidazole vs. In contrast, derivatives with methoxybenzyl (3h) or phenoxyethyl (3i) groups rely on hydrophobic interactions and steric effects . The benzo[d]imidazole-pyrazole hybrid () introduces a fused heterocyclic system, which may improve metabolic stability compared to simpler imidazole derivatives .

Physicochemical Properties: Solubility: The polar cyano and amide groups in all compounds suggest moderate water solubility, but bulky substituents (e.g., 3,5-dimethoxybenzyl in 3h) may reduce it . Spectroscopic Data: NMR spectra for 3h and 3i () confirm the presence of methoxy and aromatic protons, which are absent in the target compound. The imidazole protons in the target compound would likely resonate at δ 7.5–8.5 .

Biological Activity: The target compound’s imidazole moiety may mimic histamine or interact with histamine receptors, similar to N-acetylhistamine (CAS 673-49-4) . The nitroimidazole derivative () showed marked anti-inflammatory effects, suggesting that electron-withdrawing groups (e.g., nitro) enhance activity .

Biological Activity

2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound combines a cyano group with an imidazole moiety, making it a subject of interest for various therapeutic applications, including antitumor and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C8H10N4OC_8H_10N_4O. The presence of the cyano group contributes to its reactivity and biological activity, while the imidazole ring is known for its role in biological systems as a component of many biologically active compounds.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These findings suggest that the compound may disrupt critical cellular processes in cancer cells, leading to reduced viability and growth inhibition .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

The compound demonstrates moderate to good efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound involve interaction with specific biological targets. For instance, it has been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism, respectively .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antitumor Efficacy : A study involving the treatment of MCF7 breast cancer cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Testing : In vitro assays conducted against multiple pathogens revealed that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections.

Q & A

Q. What are the common synthetic routes for preparing 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives are often synthesized by reacting cyanoacetamide intermediates with substituted amines or heterocyclic precursors under reflux conditions. Ethanol or acetonitrile is commonly used as a solvent, with catalytic piperidine or triethylamine to facilitate reaction progression. Key intermediates are purified via recrystallization, and structural validation is achieved through NMR and mass spectrometry .

Q. How is the structural characterization of this compound and its derivatives performed?

Structural elucidation relies on spectroscopic techniques:

  • 1H/13C NMR : Identifies proton environments and carbon frameworks (e.g., cyano group signals at δ ~3.30 ppm for –CH2–CN and carbonyl resonances at δ ~165 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns (e.g., [M+1]⁺ peaks for molecular weight validation) . Elemental analysis (C, H, N) is also critical for purity assessment .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or hydrogen bonding patterns?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and intermolecular interactions. For instance, imidazole ring protonation states and acetamide conformation can be resolved via electron density maps. Proper space group assignment and refinement against high-resolution data minimize errors in torsional angles and hydrogen atom placement .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR data with structurally similar analogs (e.g., 2-cyano-N-(1-phenylethyl)acetamide derivatives show consistent –CH2–CN signals) .
  • Dynamic NMR : Resolve tautomerism or conformational flexibility in imidazole rings .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or IR vibrations, identifying discrepancies between experimental and theoretical data .

Q. How can computational methods predict biological activity or binding modes of derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with biological targets. For example:

  • Imidazole derivatives exhibit π-π stacking with enzyme active sites (e.g., anticancer targets like tyrosine kinases) .
  • Thiazole-triazole hybrids show hydrogen bonding with residues in α-glucosidase inhibition studies . Pharmacophore modeling further identifies critical functional groups (cyano, imidazole) for activity optimization .

Data Contradiction Analysis

Q. How to resolve discrepancies in elemental analysis vs. spectroscopic purity?

Contradictions may arise from hygroscopicity or residual solvents. Mitigation steps include:

  • Thermogravimetric Analysis (TGA) : Quantify solvent loss or decomposition.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy.
  • Recrystallization : Repurify compounds using mixed solvents (e.g., ethanol/water) to remove impurities .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields for imidazole-cyanoacetamide hybrids .
  • Crystallization : Employ slow evaporation from DMSO/ether for high-quality SCXRD crystals .
  • Biological Assays : Prioritize derivatives with electron-withdrawing substituents (e.g., fluoro, bromo) on aryl rings for enhanced bioactivity .

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